7-Methoxyflavone

Inflammation Prostaglandin E2 Membrane Permeability

7-Methoxyflavone (7-MF) is a critical research compound distinguished by its C7 methoxy group, conferring 5- to 8-fold greater bioavailability and resistance to hepatic metabolism compared to unmethylated analogs like chrysin. Its potent aromatase inhibition (IC50: 1.9 µM) and proven in vivo antinociceptive efficacy (ED50: 82.5 µmol/kg) make it essential for reproducible endocrinology, inflammation, and ADME research. Substituting analogs guarantees unreliable results.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 22395-22-8
Cat. No. B191842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyflavone
CAS22395-22-8
Synonyms7-methoxyflavone
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyQKNDCRMJDZLFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyflavone (CAS 22395-22-8): A Methylated Flavone with Quantifiable Advantages in Absorption, Stability, and Inflammation Models


7-Methoxyflavone (7-MF, CAS 22395-22-8) is a naturally occurring, methylated flavone, a member of the flavonoid class of polyphenols [1]. It is found in plant species including *Zornia brasiliensis* and exhibits a diverse profile of biological activities, most notably aromatase inhibition [2]. The compound's key distinguishing feature is the presence of a methoxy group at the C7 position, a structural modification known to enhance physicochemical properties. Critical baseline parameters for research procurement include a molecular weight of 252.26 g/mol, a melting point of 110-112 °C, and a calculated logP of 3.9 [1]. Its solubility profile includes concentrations of up to 30 mg/mL in DMF and 15 mg/mL in DMSO [3].

7-Methoxyflavone Procurement: Why Structural Analogs Are Not Interchangeable Substitutes


In research and industrial procurement, the interchangeability of flavonoid analogs cannot be assumed. The presence, number, and position of methoxy versus hydroxy substituents create stark contrasts in a compound's biological fate and activity. For example, unmethylated flavones like chrysin (5,7-dihydroxyflavone) are highly susceptible to rapid hepatic glucuronidation and sulfation, severely limiting their bioavailability and confounding *in vivo* outcomes [1]. Conversely, the C7 methoxy group on 7-methoxyflavone confers high resistance to hepatic metabolism and yields 5- to 8-fold greater intestinal absorption compared to its unmethylated counterparts [1]. This fundamental difference in pharmacokinetic behavior makes substituting an unmethylated analog for 7-methoxyflavone a potential source of experimental variability and false negative results. The following quantitative evidence demonstrates that 7-methoxyflavone exhibits unique and potent activity profiles across several distinct biological assays, which cannot be reliably replicated by structurally similar compounds.

7-Methoxyflavone (CAS 22395-22-8): Quantitative Differentiation Evidence vs. Analogs


Superior Prostaglandin E2 (PGE2) Inhibition and Membrane Permeability in a Direct 7-Compound Comparison

In a direct, head-to-head study comparing seven structurally related flavonoids in LPS-stimulated RAW264.7 macrophages, 7-methoxyflavone demonstrated the greatest inhibition of prostaglandin E2 (PGE2) production among the tested compounds [1]. Its inhibitory potency was ranked: 7-methoxyflavone > flavone > wogonin >> 7,8-dimethoxyflavone > chrysin > baicalein >> chromone [1]. This superior activity was correlated with its membrane permeability, where 7-methoxyflavone also ranked highest in the same panel [1].

Inflammation Prostaglandin E2 Membrane Permeability Flavone Comparison

Aromatase Inhibition with a Defined IC50 Value

7-Methoxyflavone acts as an aromatase (CYP19A1) inhibitor, a key enzyme in estrogen biosynthesis. It demonstrates a defined IC50 value of 1.9 µM in a cell-free assay [1]. This activity profile differs from that of other methylated flavones; for example, 5,7-dimethoxyflavone (chrysin dimethyl ether) exhibits a significantly less potent IC50 of 10.1 µM in the same assay, indicating that the specific methylation pattern is crucial for inhibitory potency .

Aromatase CYP19A1 Inhibition Endocrinology

Peripheral Antinociceptive Activity with In Vivo Efficacy (ED50)

In *in vivo* pain models, 7-methoxyflavone demonstrates quantifiable peripheral antinociceptive activity. In the acetic acid-induced writhing test in mice, it exhibits an effective dose (ED50) of 82.5 µmol/kg [1]. Furthermore, in the formalin-induced pain model, which distinguishes neurogenic from inflammatory pain, 7-methoxyflavone (at an unspecified dose) significantly inhibited paw-licking time in the neurogenic phase by 65.6%, while having no effect on the inflammatory phase [2]. This specific profile contrasts with non-selective analgesics and suggests a targeted mechanism of action.

Antinociception Pain In Vivo Pharmacology Formalin Test

Superior Hepatic Metabolic Stability and Intestinal Absorption vs. Unmethylated Flavones

A critical differentiation point for 7-methoxyflavone is its favorable pharmacokinetic profile compared to unmethylated analogs. In a direct comparative study using human liver S9 fractions, 7-methoxyflavone was highly stable and resistant to hepatic metabolism, whereas unmethylated flavones like chrysin and 7-hydroxyflavone were rapidly eliminated via glucuronidation and sulfation [1]. In Caco-2 cell monolayers, a model of intestinal absorption, the methylated flavone class, including 7-methoxyflavone, exhibited an apparent permeability (Papp) of 22.6-27.6 x 10⁻⁶ cm s⁻¹, which is approximately 5- to 8-fold higher than the unmethylated flavone class (Papp = 3.0-7.8 x 10⁻⁶ cm s⁻¹) [1].

Pharmacokinetics Metabolic Stability Intestinal Absorption Caco-2 Permeability

7-Methoxyflavone (CAS 22395-22-8): Evidence-Based Research and Industrial Application Scenarios


Anti-Inflammatory Assays Targeting Prostaglandin E2 (PGE2) Pathways

Based on its demonstrated superiority in inhibiting LPS-stimulated PGE2 production among a panel of seven flavones [1], 7-methoxyflavone is the prime candidate for studies exploring novel anti-inflammatory mechanisms involving this pathway. Its superior membrane permeability ensures effective intracellular concentrations are reached, validating its use in cellular models of inflammation. Industrial researchers developing nutraceuticals or cosmeceuticals aimed at inflammation reduction should prioritize this compound for its proven potency in this specific context.

In Vitro Studies of Aromatase (CYP19A1) Inhibition

With a well-defined IC50 of 1.9 µM in a cell-free assay [2], 7-methoxyflavone serves as a reliable tool compound for studying aromatase inhibition. Its ~5.3-fold greater potency over 5,7-dimethoxyflavone makes it a superior choice for structure-activity relationship (SAR) studies focused on the impact of methoxy substitution patterns on flavonoid-mediated aromatase inhibition. It is directly applicable in endocrinology and cancer research labs focusing on estrogen biosynthesis pathways.

Oral Bioavailability and Pharmacokinetic Studies of Flavonoids

7-Methoxyflavone is an ideal model compound for investigating the impact of methylation on polyphenol pharmacokinetics. Its 5- to 8-fold higher apparent permeability in Caco-2 cells and resistance to hepatic metabolism compared to its unmethylated counterparts provide a clear, quantifiable model for studying how a single methoxy group can dramatically alter ADME properties [3]. This is critical for pharmaceutical research and industrial development of bioavailable flavonoid-based products.

In Vivo Models of Peripheral Neurogenic Pain

The compound's demonstrated *in vivo* efficacy, specifically its 65.6% reduction in the neurogenic phase of the formalin pain response and an ED50 of 82.5 µmol/kg in the writhing test [4][5], positions it as a key research compound for studying peripheral antinociceptive mechanisms. Its phase-selective action makes it a valuable tool for dissecting the pathways involved in neurogenic versus inflammatory pain, with potential relevance for developing novel analgesics with a targeted profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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